3-Pentylpentane-2,4-dione
Overview
Description
3-Pentylpentane-2,4-dione, also known as PPD, is a five-carbon cyclic ketone that has been studied extensively in the scientific field. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Properties
3-Pentylpentane-2,4-dione, through its reactions and modifications, plays a role in the synthesis of various organic compounds. For instance, it reacts with cyanothioacetamide to form compounds such as 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. These compounds have been found to stimulate the growth of sunflower seedlings, indicating potential applications in agricultural sciences (Buryi et al., 2019).
Physicochemical and Solvatochromic Properties
The study of azoderivatives of pentane-2,4-dione, such as 3-(4-bromophenylhydrazo)pentane-2,4-dione, has provided insights into their physicochemical and solvatochromic properties. These properties are influenced by factors like the electron-acceptor character of substituents, potentially making them useful in material sciences and photochemistry (Mahmudov et al., 2011).
Structural and Thermal Properties
This compound derivatives have been analyzed for their structural and thermal properties. These studies, involving substances like 3-(2-Cyanophenylhydrazo)pentane-2,4-dione, contribute to a deeper understanding of their stability and potential applications in various chemical processes (Mahmudov et al., 2011).
Investigation of Compression Isotherms
Research on 3-tetradecylpentane-2,4-dione has explored its use in the study of compression isotherms by the Langmuir-Blodgett method. This research offers insights into the behavior of monolayers on water surfaces, which is significant in surface chemistry and material science (Sokolov et al., 2010).
Vibrational Spectroscopy and Hydrogen Bonding
Studies involving derivatives like 3-(ortho-methoxyphenylthio)pentane-2,4-dione focus on vibrational spectroscopy and hydrogen bond strength. These investigations contribute to our understanding of molecular interactions and are relevant in fields like molecular spectroscopy and theoretical chemistry (Zahedi-Tabrizi et al., 2015).
Tautomeric and Quantum-Chemical Studies
3-(4-Fluorophenylhydrazone)pentane-2,4-dione has been examined for its tautomeric properties using techniques like quantum-chemical calculations, which are crucial in understanding chemical reactivity and designing new molecules for various applications (Maharramov et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Pentylpentane-2,4-dione are currently unknown
Mode of Action
It is known that the compound can react with cyanothioacetamide to afford 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile . This suggests that this compound may interact with its targets through chemical reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
The reaction of this compound with cyanothioacetamide suggests that it may be involved in the synthesis of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and other related compounds . These compounds could potentially affect various biochemical pathways and have downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Some compounds synthesized from this compound were found to stimulate the growth of sunflower seedlings . This suggests that this compound and its derivatives may have a biological effect on plant growth .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action .
Properties
IUPAC Name |
3-pentylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGAEISWXZUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182245 | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27970-50-9 | |
Record name | 3-Pentyl-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27970-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27970-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pentylpentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJL7NZY4GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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